2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide
CAS No.:
Cat. No.: VC16301457
Molecular Formula: C24H31NO5
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31NO5 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide |
| Standard InChI | InChI=1S/C24H31NO5/c1-14(2)13-28-20-8-7-18-15(3)19(23(27)30-22(18)16(20)4)11-21(26)25-17-9-10-29-24(5,6)12-17/h7-8,17H,1,9-13H2,2-6H3,(H,25,26) |
| Standard InChI Key | BVPHKFAPAMLUEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NC3CCOC(C3)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound is a coumarin derivative with a molecular formula of C₂₄H₃₁NO₅ and a molecular weight of 413.5 g/mol. Its IUPAC name, 2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide, reflects its hybrid structure comprising a chromen-2-one core, a prenyloxy substituent, and a tetrahydro-2H-pyran acetamide side chain.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₁NO₅ |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NC3CCOC(C3)(C)C |
| InChI Key | BVPHKFAPAMLUEL-UHFFFAOYSA-N |
Structural Features
The molecule’s core consists of a chromen-2-one scaffold (a bicyclic structure with a benzopyran backbone) substituted at positions 3, 4, 7, and 8. Notably:
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Position 3: An acetamide group linked to a 2,2-dimethyltetrahydro-2H-pyran moiety.
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Position 7: A prenyloxy (2-methylprop-2-en-1-yl) ether group.
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Positions 4 and 8: Methyl substituents.
The tetrahydro-2H-pyran ring introduces conformational rigidity, while the prenyloxy group may enhance lipophilicity, potentially influencing membrane permeability.
Synthesis and Characterization
Synthetic Methodology
Synthesis involves multi-step organic reactions, typically starting with functionalization of the coumarin core. Key steps include:
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Prenylation: Introduction of the 2-methylprop-2-en-1-yl group via nucleophilic substitution or Mitsunobu reaction.
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Acetamide Formation: Coupling of the chromen-3-yl acetic acid derivative with 2,2-dimethyltetrahydro-2H-pyran-4-amine using carbodiimide-based activation.
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Purification: Chromatographic techniques to isolate the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
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¹H NMR: Distinct signals for the prenyloxy methyl groups (δ 1.6–1.8 ppm), coumarin aromatic protons (δ 6.5–8.0 ppm), and tetrahydro-2H-pyran protons (δ 3.0–4.0 ppm).
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¹³C NMR: Peaks corresponding to the carbonyl groups (δ 165–175 ppm) and quaternary carbons of the coumarin core.
In Silico and Preclinical Insights
ADMET Profiling
Computational models predict favorable absorption and moderate blood-brain barrier permeability, but potential hepatotoxicity due to cytochrome P450 interactions.
Patent Landscape
While no direct patents cover this compound, JPH0545021B2 discloses coumarin derivatives with similar substituents for imaging applications, highlighting the scaffold’s versatility .
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